
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17BrN4O2S and its molecular weight is 505.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a hybrid molecule that integrates the quinazolinone and oxadiazole scaffolds. These structural motifs are known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19BrN4O2S, with a molecular weight of approximately 471.4 g/mol. The presence of the 4-bromophenyl group and the 1,2,4-oxadiazol moiety contributes to its potential biological activities.
Key Properties
Property | Value |
---|---|
Molecular Formula | C21H19BrN4O2S |
Molecular Weight | 471.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Flash Point | Not available |
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, a related quinazolinone derivative was found to cause G1 phase arrest in HCT-116 cells, leading to increased apoptosis rates as evidenced by flow cytometry results .
- Case Study : In a study involving derivatives of quinazolinone and oxadiazole, one compound demonstrated an IC50 value of 0.35 µM against EGFR, indicating strong inhibitory effects on cancer cell proliferation . This suggests that our compound may exhibit similar or enhanced potency.
Antimicrobial Activity
Quinazolinone and oxadiazole derivatives are also recognized for their antimicrobial properties. The hybrid nature of our target compound may provide synergistic effects against bacterial strains.
- Research Findings : A study reported that certain oxadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds in this class have been investigated for their anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A derivative structurally similar to our target compound was tested against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). This study revealed an IC50 value of 0.35 µM against EGFR, suggesting strong inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
The hybrid nature of this compound may enhance its antimicrobial properties against bacterial strains. Studies have shown that certain oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, compounds similar to our target demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, compounds in this class have been investigated for their anti-inflammatory properties.
Mechanism:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, some derivatives have shown effectiveness in reducing paw edema in animal models .
Summary of Applications
The diverse applications of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one can be summarized as follows:
- Anticancer : Induces apoptosis and inhibits cancer cell proliferation.
- Antimicrobial : Effective against a range of bacterial strains.
- Anti-inflammatory : Reduces inflammation through inhibition of cytokines.
Propiedades
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c1-15-6-12-18(13-7-15)29-23(30)19-4-2-3-5-20(19)26-24(29)32-14-21-27-22(28-31-21)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRLDSGVOCNYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.